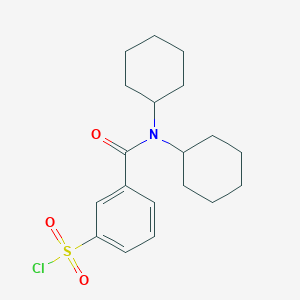
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of automated systems can help in maintaining consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonamides: Substitution reactions with amines lead to the formation of sulfonamides.
Sulfonic Acids: Hydrolysis results in the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, such as a sulfonamide or sulfonic acid .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound also contains a sulfonyl chloride group attached to a benzene ring but has a trifluoromethyl group instead of a dicyclohexylcarbamoyl group.
Benzene-1,3-disulfonyl chloride: This compound contains two sulfonyl chloride groups attached to a benzene ring.
Uniqueness
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dicyclohexylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the dicyclohexylcarbamoyl group are advantageous .
Propiedades
Número CAS |
416845-55-1 |
|---|---|
Fórmula molecular |
C19H26ClNO3S |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
3-(dicyclohexylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C19H26ClNO3S/c20-25(23,24)18-13-7-8-15(14-18)19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2 |
Clave InChI |
WLENQVDYDQBZTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
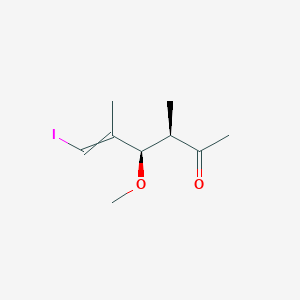
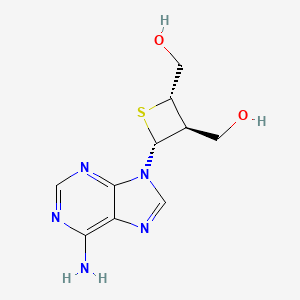

![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
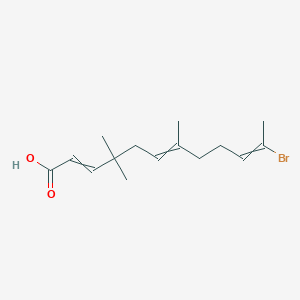
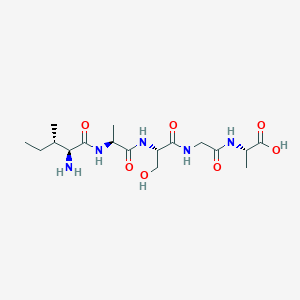

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
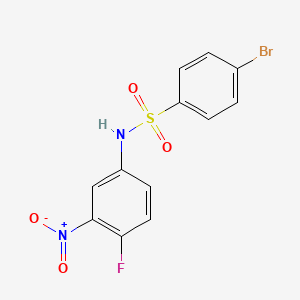
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

phosphane](/img/structure/B14254430.png)
